(Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime bis(2,2,2-trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime bis(2,2,2-trifluoroacetate) is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of an aminomethyl group, a pyrrolidinone ring, and an O-methyl oxime moiety, along with two trifluoroacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime bis(2,2,2-trifluoroacetate) typically involves multiple steps:
Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via reductive amination or other suitable methods.
Formation of O-Methyl Oxime: The oxime moiety can be formed by reacting the ketone with hydroxylamine, followed by methylation.
Addition of Trifluoroacetate Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: Reduction reactions can occur at the oxime moiety or other functional groups.
Substitution: Substitution reactions may involve the trifluoroacetate groups or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Drug Development:
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays and imaging agents.
Industry
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyrrolidin-3-one: Lacks the oxime and trifluoroacetate groups.
O-Methyl Oxime Derivatives: Compounds with similar oxime moieties but different core structures.
Trifluoroacetate Esters: Compounds with trifluoroacetate groups attached to different functional groups.
Uniqueness
The uniqueness of (Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyl oxime bis(2,2,2-trifluoroacetate) lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H15F6N3O5 |
---|---|
Molecular Weight |
371.23 g/mol |
IUPAC Name |
[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13N3O.2C2HF3O2/c1-10-9-6-4-8-3-5(6)2-7;2*3-2(4,5)1(6)7/h5,8H,2-4,7H2,1H3;2*(H,6,7)/b9-6+;; |
InChI Key |
NCQJVUJTSUTFLG-SWSRPJROSA-N |
Isomeric SMILES |
CO/N=C/1\CNCC1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CON=C1CNCC1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.